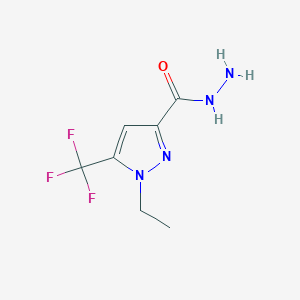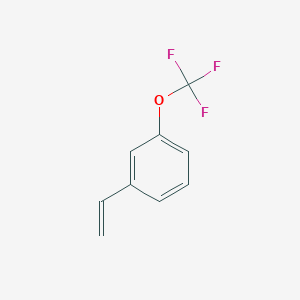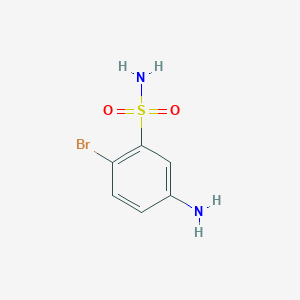![molecular formula C10H11FO5S B3039319 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid CAS No. 1015570-43-0](/img/structure/B3039319.png)
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid
Vue d'ensemble
Description
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is an organic compound characterized by the presence of a fluoro-substituted methoxyphenyl group attached to a sulfonyl propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzene and propanoic acid.
Sulfonylation: The 3-fluoro-4-methoxybenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
High-Pressure Reactors: To increase the reaction rate and yield.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]butanoic acid
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]acetic acid
- 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]pentanoic acid
Uniqueness
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLWJTXIFCYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-Aminoethyl)-3,5-dimethyl-1-[(4-methylbenzene)sulphonyl]-1H-pyrazole](/img/structure/B3039242.png)





![4-[(DIFLUOROMETHYL)SULFANYL]-2-FLUOROANILINE](/img/structure/B3039250.png)
![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)



![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)
